Cas no 2325950-47-6 (1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one)

1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound featuring a fused thienopyridine core coupled with an azetidine moiety and a dimethylpropanone substituent. This structure suggests potential utility as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or cardiovascular pathways. The azetidine ring enhances conformational rigidity, while the thienopyridine scaffold may contribute to binding affinity in receptor modulation. The dimethylpropanone group offers steric hindrance, potentially improving metabolic stability. This compound is of interest for medicinal chemistry applications due to its balanced lipophilicity and structural versatility, making it suitable for further derivatization in drug discovery programs.
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one structure
2325950-47-6 structure
Product name:1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
CAS No:2325950-47-6
MF:C15H22N2OS
Molecular Weight:278.412982463837
CID:6291353
PubChem ID:121154228

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one 化学的及び物理的性質

名前と識別子

    • F6473-0506
    • 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
    • 2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
    • 1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one
    • AKOS032695493
    • 2325950-47-6
    • インチ: 1S/C15H22N2OS/c1-15(2,3)14(18)17-9-12(10-17)16-6-4-13-11(8-16)5-7-19-13/h5,7,12H,4,6,8-10H2,1-3H3
    • InChIKey: XICGICNTNKCAJX-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCN(C2)C1CN(C(C(C)(C)C)=O)C1

計算された属性

  • 精确分子量: 278.14528450g/mol
  • 同位素质量: 278.14528450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 360
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 2.2

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6473-0506-2mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
2mg
$88.5 2023-05-13
Life Chemicals
F6473-0506-25mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
25mg
$163.5 2023-05-13
Life Chemicals
F6473-0506-3mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
3mg
$94.5 2023-05-13
Life Chemicals
F6473-0506-10mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
10mg
$118.5 2023-05-13
Life Chemicals
F6473-0506-40mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
40mg
$210.0 2023-05-13
Life Chemicals
F6473-0506-50mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
50mg
$240.0 2023-05-13
Life Chemicals
F6473-0506-30mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
30mg
$178.5 2023-05-13
Life Chemicals
F6473-0506-20μmol
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
20μl
$118.5 2023-05-13
Life Chemicals
F6473-0506-5μmol
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
5μl
$94.5 2023-05-13
Life Chemicals
F6473-0506-4mg
2,2-dimethyl-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)propan-1-one
2325950-47-6 90%+
4mg
$99.0 2023-05-13

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one 関連文献

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-oneに関する追加情報

1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one: A Comprehensive Overview

The compound with CAS No 2325950-47-6, known as 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development and chemical synthesis.

Structural Analysis: The molecule features a unique combination of functional groups and ring systems. The presence of the thienopyridine ring system (6,7-dihydrothieno[3,2-c]pyridine) introduces significant electronic and steric effects, making it a valuable component in the design of bioactive molecules. The azetidine ring further enhances the compound's versatility by providing additional sites for functionalization and interaction with biological targets.

Synthesis and Characterization: Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a variety of strategies, including multi-component reactions and catalytic processes, to achieve high yields and purity levels. Modern analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity.

Applications in Drug Discovery: The compound has shown promise in preclinical studies as a potential lead for developing novel therapeutic agents. Its ability to modulate specific biological pathways makes it a candidate for treating conditions such as inflammation, neurodegenerative diseases, and certain types of cancer. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated its evaluation in various disease models.

Toxicological Studies: Understanding the safety profile of this compound is crucial for its potential therapeutic use. Recent toxicological studies have focused on assessing its acute and chronic toxicity profiles in animal models. These studies have provided valuable insights into its safety margins and potential side effects.

Future Directions: Ongoing research is exploring the optimization of this compound's pharmacokinetic properties to enhance its bioavailability and efficacy. Additionally, efforts are being made to identify novel analogs with improved potency and selectivity for specific biological targets.

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